molecular formula C12H13NOS B13197663 4-(3-Hydroxythian-3-yl)benzonitrile

4-(3-Hydroxythian-3-yl)benzonitrile

Cat. No.: B13197663
M. Wt: 219.30 g/mol
InChI Key: KLGCZVQVUJUOQV-UHFFFAOYSA-N
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Description

4-(3-Hydroxythian-3-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₁₃NOS It features a benzonitrile group attached to a thian-3-yl ring, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxythiophene with benzonitrile under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxythian-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(3-Hydroxythian-3-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxythian-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: Lacks the thian-3-yl ring, making it less complex.

    3-Hydroxythiophene: Lacks the benzonitrile group, affecting its reactivity and applications.

    Benzonitrile: Lacks both the hydroxyl and thian-3-yl groups, making it a simpler structure.

Uniqueness

4-(3-Hydroxythian-3-yl)benzonitrile is unique due to the presence of both the hydroxyl and thian-3-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(3-hydroxythian-3-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c13-8-10-2-4-11(5-3-10)12(14)6-1-7-15-9-12/h2-5,14H,1,6-7,9H2

InChI Key

KLGCZVQVUJUOQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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